EBV-EA Inhibition: Cypellocarpin B Retains Near-Maximal Potency While Outperforming Cypellocarpin C
In a short-term in vitro bioassay using Raji cells, cypellocarpin B inhibited Epstein–Barr virus early antigen (EBV-EA) activation induced by TPA with 67.4% inhibition at 500 mol ratio/TPA. This positions cypellocarpin B as nearly equipotent to the most active analog cypellocarpin A (68.2%) while surpassing cypellocarpin C (63.4%) and the known related glucoside compound 7 (54.8%) [1]. At 100 mol ratio/TPA, all four compounds showed measurable inhibition, but the differentiation became statistically meaningful only at the higher concentration. Cell viability of Raji cells was preserved at all tested concentrations, confirming that the inhibitory effects were not due to cytotoxicity [1].
| Evidence Dimension | EBV-EA activation inhibition (% at 500 mol ratio/TPA) |
|---|---|
| Target Compound Data | Cypellocarpin B: 67.4% inhibition |
| Comparator Or Baseline | Cypellocarpin A: 68.2%; Cypellocarpin C: 63.4%; Compound 7: 54.8% |
| Quantified Difference | Cypellocarpin B is 0.8 percentage points lower than A, 4.0 points higher than C, and 12.6 points higher than compound 7 |
| Conditions | Raji cell line; EBV-EA activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA); 500 mol ratio/TPA; cell viability maintained >60% |
Why This Matters
For cancer chemoprevention studies requiring potent antitumor-promoting activity, cypellocarpin B offers a potency profile second only to cypellocarpin A among the cypellocarpin series, while its distinct epimeric structure may confer differential pharmacokinetics that justify its selection over A.
- [1] Ito H, Koreishi M, Tokuda H, Nishino H, Yoshida T. Cypellocarpins A–C, Phenol Glycosides Esterified with Oleuropeic Acid, from Eucalyptus cypellocarpa. J Nat Prod. 2000;63(9):1253-1257. doi:10.1021/np0001981 View Source
